molecular formula C2H6OS<br>C2H6OS<br>(CH3)2SO B048724 Dimethyl sulfoxide CAS No. 67-68-5

Dimethyl sulfoxide

Cat. No.: B048724
CAS No.: 67-68-5
M. Wt: 78.14 g/mol
InChI Key: IAZDPXIOMUYVGZ-UHFFFAOYSA-N
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Description

Dimethyl sulfoxide is an organosulfur compound with the chemical formula (CH₃)₂SO. It is a colorless liquid that is widely used as a polar aprotic solvent in various chemical reactions. This compound is known for its ability to dissolve both polar and nonpolar compounds and is miscible with a wide range of organic solvents as well as water. It has a relatively high boiling point and is metabolized to compounds that leave a garlic-like taste in the mouth after absorption through the skin .

Mechanism of Action

Target of Action

Dimethyl sulfoxide (DMSO) is a highly polar organic liquid that is used widely as a chemical solvent . It has a range of pharmacological activity including analgesia and anti-inflammation . DMSO is a reversible mitogen-activated extracellular signal-regulated kinase-1 (MEK1) and MEK2 inhibitor . It is used to treat certain types of melanoma, metastatic non-small cell lung cancer, and locally advanced or metastatic anaplastic thyroid cancer .

Mode of Action

It has demonstrated antioxidant activity in certain biological settings . For example, the cardiovascular protective effect of DMSO in copper-deficient rats is thought to occur by an antioxidant mechanism . DMSO also readily penetrates cellular membranes . The membrane-penetrating ability of DMSO may enhance diffusion of other substances through the skin .

Biochemical Pathways

DMSO can alter gene expression and the epigenetic pattern of bacteria . It reduces the cellular levels of reactive oxygen species . It also changes the cellular nucleic acid content and DNA topology, affects the global 5-methylcytosine pattern of the genome, and modulates gene transcription .

Pharmacokinetics

DMSO is metabolized in humans by oxidation to dimethyl sulfone or by reduction to dimethyl sulfide . Both DMSO and dimethyl sulfone are excreted in the urine and feces . The elimination is biphasic with half-lives of 11 to 14 hours (DMSO) and 60 to 70 hours (dimethyl sulfone) .

Result of Action

DMSO may have anti-inflammatory, antioxidant, and analgesic activities . It also readily penetrates cellular membranes . The membrane-penetrating ability of DMSO may enhance diffusion of other substances through the skin . It can also increase the absorption of allergens through the skin .

Action Environment

DMSO is a laboratory and industrial solvent for many gases, synthetic fibers, paint, hydrocarbons, salts, and natural products . Because it is aprotic, relatively inert, nontoxic, and stable at high temperatures, it is a frequently used solvent for chemical reactions . It is also used as a cryoprotectant to mitigate freezing-related mechanical cell injury .

Biochemical Analysis

Biochemical Properties

Dimethyl sulfoxide plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a reversible mitogen-activated extracellular signal-regulated kinase-1 (MEK1) and MEK2 inhibitor . It also readily penetrates cellular membranes, which may enhance the diffusion of other substances through the skin .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce the cellular levels of reactive oxygen species, change the cellular nucleic acid content and DNA topology, affect the global 5-methylcytosine pattern of the genome, and modulate gene transcription . It also alters the mechanical properties of the erythrocyte membrane in a concentration-dependent manner .

Molecular Mechanism

The mechanism of action of this compound is not fully understood. It is known to exert its effects at the molecular level. For example, it has demonstrated antioxidant activity in certain biological settings . It is metabolized in humans by oxidation to dimethyl sulfone or by reduction to dimethyl sulfide .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed that non-toxic doses of DMSO reduce the cellular levels of reactive oxygen species and change the cellular nucleic acid content and DNA topology .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, chronic administration of high doses of DMSO to dogs has resulted in changes in refractive index and lens opacities, which are progressively reversible upon drug discontinuation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in humans by oxidation to dimethyl sulfone or by reduction to dimethyl sulfide . This compound interacts with various enzymes and cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to penetrate biological membranes, which may enhance the diffusion of other substances through the skin . It is also known to mix with water in an exothermic reaction .

Subcellular Localization

It is known that DMSO can penetrate cellular membranes, suggesting that it may be found in various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl sulfoxide is primarily synthesized through the oxidation of dimethyl sulfide. One common method involves the use of hydrogen peroxide as the oxidizing agent. In this process, dimethyl sulfide is added to an aqueous solution of hydrogen peroxide under an inert atmosphere, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of dimethyl sulfide, a by-product of the Kraft process, using oxygen or nitrogen dioxide. The crude this compound produced is then purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: Dimethyl sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a donor of different functional groups such as oxygen, methyl, methylene, and sulfur in organic synthesis .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields thioglycolic acid, while reduction with lithium aluminum hydride produces dimethyl sulfide .

Scientific Research Applications

Dimethyl sulfoxide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methylsulfonylmethane (MSM): Both dimethyl sulfoxide and methylsulfonylmethane are organic sulfur compounds used in alternative medicine and dietary supplements.

    Dimethylformamide (DMF): Dimethylformamide is another polar aprotic solvent similar to this compound.

    Cyrene™ (dihydrolevoglucosenone): Cyrene™ is a green alternative to this compound, derived from waste biomass.

Uniqueness of this compound: this compound is unique due to its high polarity, ability to dissolve a wide range of compounds, and its use as both a solvent and a reagent in chemical reactions. Its ability to penetrate biological membranes and its wide range of applications in various fields make it a versatile and valuable compound .

Properties

IUPAC Name

methylsulfinylmethane
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InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3
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InChI Key

IAZDPXIOMUYVGZ-UHFFFAOYSA-N
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Canonical SMILES

CS(=O)C
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Molecular Formula

C2H6OS, Array
Record name DIMETHYL SULFOXIDE
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DSSTOX Substance ID

DTXSID2021735
Record name Dimethyl sulfoxide
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Molecular Weight

78.14 g/mol
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Physical Description

Dimethyl sulfoxide appears as a clear liquid, essentially odorless. Closed cup flash point 192 °F. Vapors are heavier than air. Contact with the skin may cause stinging and burning and lead to an odor of garlic on the breath. An excellent solvent that can transport toxic solutes through the skin. High vapor concentrations may cause headache, dizziness, and sedation., Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO], Liquid, COLOURLESS HYGROSCOPIC LIQUID., colourless liquid with mild cabbage or garlic odour
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 189 °C, 189.00 to 190.00 °C. @ 760.00 mm Hg
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Flash Point

203 °F (NTP, 1992), 95 °C (203 °F) (Open cup), 87 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble in water, Miscible with water, Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate, Soluble in chloroform and benzene, 1000 mg/mL, Solubility in water: miscible, soluble in oil and alcohol; miscible with water
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Density

1.101 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.100 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.087-1.092
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Vapor Density

2.71 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.71 (Air = 1), Relative vapor density (air = 1): 2.7
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Vapor Pressure

0.42 mmHg at 68 °F (NTP, 1992), 0.61 [mmHg], VP: 0.42 mm at 20 °C, 0.60 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 59.4
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Mechanism of Action

The mechanism of dimethyl sulfoxide's actions is not well understood. Dimethyl sulfoxide has demonstrated antioxidant activity in certain biological settings. For example, the cardiovascular protective effect of dimethyl sulfoxide in copper-deficient rats is thought to occur by an antioxidant mechanism. It is also thought that dimethyl sulfoxide's possible anti-inflammatory activity is due to antioxidant action., Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress., Previous studies performed in our laboratory indicated that non-toxic concentrations of peroxynitrite nevertheless commit U937 cells to a rapid necrosis that is however prevented by a survival signaling driven by cytosolic phospholipase A(2)-released arachidonic acid. Toxicity was mediated by concentrations of peroxynitrite resulting in H(2)O(2)-dependent inhibition of arachidonic acid release. The present study shows that U937 cells differentiated to monocytes by prolonged exposure to dimethyl sulfoxide are resistant to peroxynitrite because able to respond with enhanced release of arachidonic acid. An additional important observation was that these cells require more arachidonate than the undifferentiated cells to support the survival signaling. The enhanced arachidonic acid release was not associated with changes in cytosolic phospholipase A(2) expression but was rather dependent on the increased responsiveness of the enzyme to calcium-dependent stimulation as well as on reduced mitochondrial formation of H(2)O(2). The latter event was found to be critical, since differentiated and undifferentiated cells were equally sensitive to peroxynitrite when the accumulation of H(2)O(2) was enhanced via depletion of catalase, or addition of a complex III inhibitor. Thus, the strategy selected by the differentiation process to allow monocytes to cope with peroxynitrite appears to involve some specific mechanism preventing the mitochondrial formation of H(2)O(2)., Dimethyl sulfoxide (DMSO) has recently been proposed as an anti-inflammatory and free radical scavenging agent. However, the mechanisms by which DMSO mediates its therapeutic effects are unclear. /This paper/ investigated the capability of DMSO to up-regulate heme oxygenase-1(HO-1) expression, as well as the possible underlying mechanisms in human umbilical vein endothelial cells (HUVECs). DMSO induced HO-1 expression both at the level of mRNA and protein in dose-and time-dependent manners in HUVECs, resulting in increased HO-1 activity. The pharmacological inhibition of cJun-N-terminal kinases (JNKs) blocked the DMSO-induced HO-1 up-regulation, while inhibition of extracellular regulated kinase and p38-MAPK did not block heme oxygenase-1 up-regulation. In addition, the phosphorylation of JNKs was initiated by DMSO, indicating the involvement of this kinase in the observed response. DMSO increased the nuclear translocation of NF-E2-related factor 2 (Nrf2) and enhanced its binding to the anti-oxidant response element. Inhibition of Nrf2 synthesis by small interfering RNA molecules subsequently inhibited HO-1 expression induced by DMSO, indicating DMSO's role in inducing HO-1 expression via Nrf2 activation. Utilizing these findings, the present study identified DMSO as a novel inducer of HO-1 expression and identified the underlying mechanisms involved in this process., Dimethyl sulfoxide (DMSO) is evident to induce apoptosis in certain tumor cells in vitro. However, its apoptotic mechanism remains unexplored in in vivo tumors. This article describes that DMSO, being non-toxic to the normal lymphocytes, up regulated TNFalpha and p53, declined Bcl-2/Bax ratio, activated caspase 9 and PARP-1 cleavage and produced apoptotic pattern of DNA ladder in Dalton's lymphoma (DL) in vivo. This was consistent with the declined expressions of tumor growth supportive glycolytic enzymes; inducible D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in the DL cells. The findings suggest induction of TNFalpha-p53-mitochondrial pathway of apoptosis by DMSO in a non-Hodgkin's lymphoma and support evolving concept of glycolytic inhibition led apoptosis in a tumor cell in vivo.
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Color/Form

Colorless liquid, Very hygroscopic liquid

CAS No.

67-68-5
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Melting Point

65.3 °F (NTP, 1992), 18.45 °C, 18.5 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Dimethyl sulfoxide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.